molecular formula C8H12O4 B1599242 Methyl 3-acetoxy-2-methylenebutyrate CAS No. 22787-68-4

Methyl 3-acetoxy-2-methylenebutyrate

Cat. No.: B1599242
CAS No.: 22787-68-4
M. Wt: 172.18 g/mol
InChI Key: RECQPQVWZPJQJO-UHFFFAOYSA-N
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Description

Methyl 3-acetoxy-2-methylenebutyrate (CAS 22787-68-4) is an organic ester with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol . Its structure features a butyrate backbone substituted with a methylene group at the C2 position and an acetoxy group at C3 (simplified formula: CC(C(=C)C(=O)OC)OC(=O)C) . This compound is utilized in biochemical research and industrial applications, particularly as a monomer in acrylic polymer synthesis due to its reactive methylene group . It is stored at 4°C to maintain stability .

Properties

IUPAC Name

methyl 3-acetyloxy-2-methylidenebutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-5(8(10)11-4)6(2)12-7(3)9/h6H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECQPQVWZPJQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408353
Record name Methyl 3-acetoxy-2-methylenebutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22787-68-4
Record name Methyl 3-acetoxy-2-methylenebutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-acetoxy-2-methylenebutyrate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxy-2-methylenebutyrate with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Comparison with Similar Compounds

(a) Methyl 3-Hydroxy-2-Methylenebutyrate (CAS 18020-65-0)

  • Molecular Formula : C₆H₁₀O₃
  • Molecular Weight : 130.14 g/mol
  • Key Differences: Replaces the acetoxy group (C3) with a hydroxyl group, reducing steric bulk and polarity. Classified as an acrylate monomer, highlighting its role in polymerization .
  • Reactivity : The hydroxyl group may participate in hydrogen bonding, unlike the acetoxy group, which is more hydrolytically stable .

(b) Ethyl 2-Methoxybenzoate (CAS 7335-26-4)

  • Molecular Formula : C₁₀H₁₂O₃
  • Molecular Weight : 180.20 g/mol
  • Key Differences: Contains a methoxybenzoyl moiety instead of a methylenebutyrate backbone. Exhibits distinct solubility in ethanol and requires spectroscopic validation (IR, NMR, MS) for identification .
  • Applications : Primarily used in flavorings and fragrances due to its aromatic profile .

Functional Analogues

(a) Methyl Levulinate

  • Molecular Formula : C₆H₁₀O₃
  • Molecular Weight : 130.14 g/mol
  • Key Differences :
    • Features a γ-ketoester structure (levulinic acid derivative) instead of a methylene group.
    • Used as a biofuel additive and green solvent, contrasting with this compound’s polymer applications .

(b) Methyl 3-Hydroxybutyrate

  • Molecular Formula : C₅H₁₀O₃
  • Molecular Weight : 118.13 g/mol
  • Functions as a chiral building block in pharmaceutical synthesis .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound 22787-68-4 C₈H₁₂O₄ 172.18 Acetoxy, methylene, ester Acrylic monomers, flavorings
Methyl 3-hydroxy-2-methylenebutyrate 18020-65-0 C₆H₁₀O₃ 130.14 Hydroxyl, methylene, ester Polymer synthesis
Ethyl 2-methoxybenzoate 7335-26-4 C₁₀H₁₂O₃ 180.20 Methoxy, benzoate ester Fragrances, food additives
Methyl levulinate 624-45-3 C₆H₁₀O₃ 130.14 γ-Ketoester Biofuels, green chemistry

Reactivity and Stability Insights

  • Hydrolysis Sensitivity : The acetoxy group in this compound is less prone to hydrolysis than the hydroxyl group in Methyl 3-hydroxy-2-methylenebutyrate, enhancing its shelf life .
  • Polymerization Potential: The methylene group enables radical-initiated polymerization, similar to acrylates, whereas saturated esters (e.g., Methyl levulinate) lack this reactivity .
  • Thermal Stability : Esters with aromatic groups (e.g., Ethyl 2-methoxybenzoate) exhibit higher thermal stability due to resonance stabilization .

Biological Activity

Methyl 3-acetoxy-2-methylenebutyrate is an organic compound with the molecular formula C8H12O4C_8H_{12}O_4 and a molecular weight of 172.18 g/mol. It is primarily recognized for its potential biological activities and applications in organic synthesis. This compound is synthesized through esterification reactions, commonly involving the reaction of 3-hydroxy-2-methylenebutyrate with acetic anhydride in the presence of a catalyst like pyridine.

Molecular Structure:

  • IUPAC Name: Methyl 3-acetyloxy-2-methylidenebutanoate
  • CAS Number: 22787-68-4
  • InChI Key: RECQPQVWZPJQJO-UHFFFAOYSA-N

Synthesis Methods:

  • Esterification Reaction: Involves acetic anhydride and 3-hydroxy-2-methylenebutyrate.
  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-hydroxy-2-methylenebutyrate and acetic acid.
  • Oxidation and Substitution Reactions: The compound can undergo oxidation to form ketones or aldehydes, and substitution reactions can occur with nucleophiles.

Biological Activity

This compound has been the subject of various studies investigating its biological activities, particularly in relation to enzyme interactions and potential therapeutic effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The acetoxy group can hydrolyze, releasing acetic acid and the corresponding alcohol, which may modulate enzyme activities or cellular responses.

Case Studies and Research Findings

  • Antiproliferative Effects:
    • A study highlighted the compound's potential to inhibit cell proliferation in certain cancer cell lines, suggesting a role in cancer therapy. The specific mechanisms involved include modulation of cell cycle regulators and apoptosis pathways.
  • Enzyme Interaction Studies:
    • Research has indicated that this compound interacts with various enzymes, potentially acting as an inhibitor or modulator. This interaction could lead to altered metabolic pathways that are beneficial in therapeutic contexts.
  • Anti-inflammatory Properties:
    • Some studies have suggested that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which could be useful in treating inflammatory diseases .

Data Table: Biological Activities

Activity TypeObserved EffectReferences
AntiproliferativeInhibition of cancer cell growth,
Enzyme ModulationInteraction with metabolic enzymes
Anti-inflammatoryReduction of cytokine production

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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